molecular formula C13H20N2O5S2 B2414969 methyl (4-(N-(2-hydroxy-2-methyl-3-(methylthio)propyl)sulfamoyl)phenyl)carbamate CAS No. 1798489-76-5

methyl (4-(N-(2-hydroxy-2-methyl-3-(methylthio)propyl)sulfamoyl)phenyl)carbamate

Cat. No.: B2414969
CAS No.: 1798489-76-5
M. Wt: 348.43
InChI Key: WMHVUQDSPXZUCO-UHFFFAOYSA-N
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Description

Methyl (4-(N-(2-hydroxy-2-methyl-3-(methylthio)propyl)sulfamoyl)phenyl)carbamate is a complex organic compound with a unique structure that includes a carbamate group, a sulfamoyl group, and a methylthio group

Properties

IUPAC Name

methyl N-[4-[(2-hydroxy-2-methyl-3-methylsulfanylpropyl)sulfamoyl]phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O5S2/c1-13(17,9-21-3)8-14-22(18,19)11-6-4-10(5-7-11)15-12(16)20-2/h4-7,14,17H,8-9H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMHVUQDSPXZUCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)OC)(CSC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4-(N-(2-hydroxy-2-methyl-3-(methylthio)propyl)sulfamoyl)phenyl)carbamate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the sulfamoyl group and the carbamate group. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-(N-(2-hydroxy-2-methyl-3-(methylthio)propyl)sulfamoyl)phenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbamate group can be reduced to form amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of the carbamate group can yield amines.

Scientific Research Applications

Methyl (4-(N-(2-hydroxy-2-methyl-3-(methylthio)propyl)sulfamoyl)phenyl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (4-(N-(2-hydroxy-2-methyl-3-(methylthio)propyl)sulfamoyl)phenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The carbamate group can also interact with biological molecules, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other carbamate derivatives and sulfamoyl-containing compounds. Examples include:

  • Ethyl (4-(N-(2-hydroxy-2-methyl-3-(methylthio)propyl)sulfamoyl)phenyl)carbamate
  • Methyl (4-(N-(2-hydroxy-2-methyl-3-(ethylthio)propyl)sulfamoyl)phenyl)carbamate

Uniqueness

Methyl (4-(N-(2-hydroxy-2-methyl-3-(methylthio)propyl)sulfamoyl)phenyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

Methyl (4-(N-(2-hydroxy-2-methyl-3-(methylthio)propyl)sulfamoyl)phenyl)carbamate, often referred to as a carbamate derivative, has garnered attention for its potential biological activities, particularly in the fields of neuroprotection and enzyme inhibition. This article synthesizes current knowledge on its biological activity, supported by various research findings and case studies.

Chemical Structure and Properties

The compound features a carbamate functional group, which is known for its role in inhibiting acetylcholinesterase (AChE), an enzyme critical for neurotransmission. The molecular structure can be represented as follows:

  • Chemical Formula : C13_{13}H18_{18}N2_{2}O4_{4}S
  • Molecular Weight : 298.35 g/mol
  • CAS Number : Not specified in the available sources.

Enzyme Inhibition : The primary mechanism of this compound involves the inhibition of AChE, which leads to increased levels of acetylcholine in the synaptic cleft. This action is crucial for enhancing cholinergic neurotransmission, particularly in conditions such as Alzheimer’s disease.

Biological Activities

  • Neuroprotective Effects :
    • Research indicates that carbamate derivatives can exhibit neuroprotective effects against amyloid beta (Aβ) toxicity. For instance, a related compound has been shown to moderate protective activity in astrocytes stimulated by Aβ 1-42, suggesting a potential role in preventing neurodegeneration associated with Alzheimer's disease .
  • Anti-inflammatory Properties :
    • The compound may also exert anti-inflammatory effects by reducing levels of pro-inflammatory cytokines such as TNF-α in cell cultures exposed to neurotoxic agents . This property could be beneficial in mitigating neuroinflammation linked to various neurodegenerative diseases.
  • Antimicrobial Activity :
    • Some studies have explored the antimicrobial properties of carbamate derivatives, demonstrating moderate inhibitory effects against various pathogens, including Mycobacterium tuberculosis and other nontuberculous mycobacteria . These findings suggest that this compound may possess broader therapeutic applications beyond neurological disorders.

Data Tables

Biological Activity Effect Observed Reference
NeuroprotectionModerate protective effect against Aβ toxicity
Anti-inflammatoryReduction of TNF-α levels
AntimicrobialModerate inhibition of Mycobacterium tuberculosis

Case Studies

  • In Vitro Studies :
    • In vitro studies have demonstrated that this compound can inhibit AChE activity effectively, leading to enhanced cholinergic signaling. These studies typically use cell lines treated with Aβ peptides to assess protective effects.
  • In Vivo Models :
    • Animal models have been employed to evaluate the efficacy of this compound in preventing cognitive decline induced by scopolamine administration. Results indicated that while there was some protective effect observed, it was not statistically significant compared to established treatments like galantamine .

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